molecular formula C11H9F3INO3 B13504186 N-Trifluoroacetyl-4-iodophenylalanine

N-Trifluoroacetyl-4-iodophenylalanine

Cat. No.: B13504186
M. Wt: 387.09 g/mol
InChI Key: FDXXWODRLVQIOO-QMMMGPOBSA-N
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Description

N-Trifluoroacetyl-4-iodophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom and an iodine atom at the para position of the benzene ring. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-4-iodophenylalanine typically involves the protection of the amino group of 4-iodophenylalanine with a trifluoroacetyl group. One common method involves the reaction of 4-iodophenylalanine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-4-iodophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidophenylalanine, while oxidation with potassium permanganate could produce 4-iodobenzoic acid .

Scientific Research Applications

N-Trifluoroacetyl-4-iodophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-4-iodophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The iodine atom can also facilitate the compound’s incorporation into radiopharmaceuticals, allowing for targeted imaging and therapy .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the para position but without the trifluoroacetyl group.

    N-Trifluoroacetylphenylalanine: Similar to N-Trifluoroacetyl-4-iodophenylalanine but lacks the iodine atom.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetyl and iodine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H9F3INO3

Molecular Weight

387.09 g/mol

IUPAC Name

(2S)-3-(4-iodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H9F3INO3/c12-11(13,14)10(19)16-8(9(17)18)5-6-1-3-7(15)4-2-6/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1

InChI Key

FDXXWODRLVQIOO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)I

Origin of Product

United States

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